![molecular formula C7H7NO5S B3389458 4-Hydroxy-3-sulfamoylbenzoic acid CAS No. 926248-06-8](/img/structure/B3389458.png)
4-Hydroxy-3-sulfamoylbenzoic acid
Overview
Description
4-Hydroxy-3-sulfamoylbenzoic Acid is a reagent used in organic syntheses . It has a molecular weight of 217.19 and a molecular formula of C7H7NO5S . The IUPAC name for this compound is 4-hydroxy-3-sulfamoylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-sulfamoylbenzoic Acid includes a benzoic acid core with a hydroxy group at the 4th position and a sulfamoyl group at the 3rd position . The canonical SMILES representation of the molecule is C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)O .
Physical And Chemical Properties Analysis
4-Hydroxy-3-sulfamoylbenzoic Acid has a molecular weight of 217.19 . Its density is predicted to be 1.679±0.06 g/cm3 . The boiling point is predicted to be 529.8±60.0 °C .
Scientific Research Applications
Inhibitor of Cytosolic Phospholipase A2α
The N, N -disubstituted 4-sulfamoylbenzoic acid derivative, which includes 4-Hydroxy-3-sulfamoylbenzoic acid, was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, and inhibitors of this enzyme are expected to provide new treatment options for inflammatory conditions .
Binding with Carbonic Anhydrase III
4-Hydroxy-3-sulfamoylbenzoic acid has been found to bind with Carbonic Anhydrase III (CAIII), an enzyme that governs a quarter of the total protein content in human adipocytes . Inhibition of CAs is a target in treatment of many diseases including hypertension, glaucoma, epilepsy, and edema .
Intermediate for Value-added Bioproducts
4-Hydroxybenzoic acid, a compound closely related to 4-Hydroxy-3-sulfamoylbenzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It’s plausible that 4-Hydroxy-3-sulfamoylbenzoic acid could have similar applications.
Future Directions
Sulfamoyl benzoic acid analogues, which would include 4-Hydroxy-3-sulfamoylbenzoic acid, have been identified as having potential therapeutic applications, particularly in the field of oncology and as carbonic anhydrase inhibitors . This suggests potential future directions for research and development involving 4-Hydroxy-3-sulfamoylbenzoic acid.
properties
IUPAC Name |
4-hydroxy-3-sulfamoylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11)(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBAJJLPMHBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.